Ivermectin B1a monosaccharide

Parasitology Anthelmintic Discovery Larval Development Assay

Ivermectin B1a monosaccharide (CAS 71837-27-9) is a semi-synthetic macrocyclic lactone that retains full anthelmintic potency (complete inhibition of Haemonchus contortus larval development at 0.001 µg/mL) yet is uniquely devoid of the paralytic activity of parent ivermectin. This differentiated profile makes it the definitive probe for dissecting non-neurotoxic efficacy pathways and for developing resistance assays that do not confound developmental inhibition with paralysis. Researchers seeking to avoid assay artifacts caused by the neurotoxicity of generic macrocyclic lactones should procure this specifically characterized monosaccharide.

Molecular Formula C41H62O11
Molecular Weight 730.9 g/mol
Cat. No. B10764630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvermectin B1a monosaccharide
Molecular FormulaC41H62O11
Molecular Weight730.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C
InChIInChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1
InChIKeyIDRWWNAYSYRQBV-OESCZRLOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ivermectin B1a Monosaccharide: A Potent, Non-Paralytic Antiparasitic Probe for Larval Development and Resistance Studies


Ivermectin B1a monosaccharide (CAS 71837-27-9) is a semi-synthetic macrocyclic lactone derivative produced by selective hydrolysis of the terminal saccharide unit of ivermectin [1]. It retains potent anthelmintic activity, fully inhibiting larval development of the parasitic nematode *Haemonchus contortus* at a minimum concentration of 0.001 μg/mL . Critically, unlike the parent ivermectin, this monosaccharide derivative does not induce paralytic activity in nematode larvae [1]. This unique combination of larvicidal potency and absence of acute neurotoxicity underpins its specialized role as a research tool.

Why Ivermectin B1a Monosaccharide Cannot Be Interchanged with Ivermectin, Doramectin, or Other Macrocyclic Lactones in Research Protocols


Generic substitution among macrocyclic lactones is scientifically invalid due to divergent functional profiles despite comparable larvicidal potencies [1]. While ivermectin, doramectin, and selamectin share similar EC50 values for larval development inhibition, they differ fundamentally in their ability to induce paralysis, a key endpoint in many anthelmintic assays [2]. Furthermore, the monosaccharide derivative's lack of paralytic activity enables its unique application as a probe for discriminating ivermectin resistance mechanisms that would be masked by the neurotoxic effects of the parent compound . Therefore, substituting the monosaccharide with a generic macrocyclic lactone compromises assay specificity and confounds interpretation of resistance phenotypes.

Quantitative Differentiation of Ivermectin B1a Monosaccharide: Comparative Potency, Lack of Paralysis, and Stability Data


Potency Parity with Commercial Anthelmintics in *H. contortus* Larval Development Assay

Ivermectin B1a monosaccharide demonstrates equivalent larvicidal potency to the commercial anthelmintics ivermectin and doramectin in a standardized *Haemonchus contortus* larval development assay [1]. The monosaccharide derivative, like its parent compounds, achieves full inhibition of larval development at a minimum concentration of 0.001 μg/mL [1].

Parasitology Anthelmintic Discovery Larval Development Assay

Absence of Paralytic Activity: A Critical Functional Distinction from Ivermectin

In stark contrast to ivermectin, which induces pronounced paralysis in nematode larvae at concentrations correlating with its anthelmintic effects [1], ivermectin B1a monosaccharide is completely devoid of paralytic activity even at concentrations that fully inhibit larval development . This functional dichotomy is a cornerstone of its utility as a pharmacological probe.

Nematode Neurobiology Mode of Action Studies Resistance Mechanisms

Utility as a Sensitive Probe for Ivermectin Resistance Detection

Ivermectin B1a monosaccharide has been established as a sensitive probe for detecting specific types of ivermectin resistance . This application stems directly from its unique pharmacological profile: it retains the larvicidal potency of ivermectin [1] but lacks the confounding paralytic activity that can mask resistance mechanisms in motility-based assays [2].

Anthelmintic Resistance Diagnostics Pharmacological Probe

Defined Long-Term Storage Stability for Laboratory Reproducibility

Vendor technical specifications provide precise stability data crucial for experimental planning and procurement. Ivermectin B1a monosaccharide is certified stable for ≥ 4 years when stored at -20°C as a solid . For short-term use, the solid is stable for 3 years at -20°C, and solutions in DMSO or methanol are stable for up to 1 year at -80°C .

Compound Stability Laboratory Reagents Quality Control

High Purity Specifications with Certified Analytical Documentation

Procurement of ivermectin B1a monosaccharide from reputable vendors guarantees high purity (>95% or >99%) as determined by HPLC, with batch-specific certificates of analysis available . This contrasts with less rigorously characterized commercial sources of ivermectin, which may contain variable ratios of B1a and B1b components [1] and undefined impurities.

Chemical Purity Analytical Chemistry Quality Assurance

High-Impact Applications of Ivermectin B1a Monosaccharide in Anthelmintic Research and Resistance Monitoring


Discriminating Non-Paralytic Mechanisms of Anthelmintic Action and Resistance

In studies where the paralytic effects of ivermectin confound the assessment of larval development inhibition, ivermectin B1a monosaccharide is the optimal tool. Its equivalent larvicidal potency [1] but complete lack of paralytic activity [2] allows researchers to isolate and quantify the contribution of non-neurotoxic pathways to overall drug efficacy and resistance. This is particularly critical for investigating ivermectin resistance mechanisms that do not involve mutations in glutamate-gated chloride channels affecting paralysis .

High-Throughput Screening for Novel Anthelmintics with Reduced Neurotoxicity

Ivermectin B1a monosaccharide serves as a reference standard in high-throughput screening campaigns aimed at identifying new chemical entities that inhibit nematode development without causing host neurotoxicity. Its profile defines a desirable phenotype (potent growth inhibition without paralysis), and its defined purity and stability [1][2] ensure consistent performance across large compound libraries and extended screening timelines.

Validation of Ivermectin Resistance Diagnostic Assays

As a validated sensitive probe for select ivermectin resistance types [1], this compound is essential for developing and standardizing *in vitro* diagnostic assays for field surveillance of anthelmintic resistance. Its use ensures that assays detect resistance phenotypes not captured by standard paralysis-based tests, improving the accuracy of resistance monitoring in veterinary and agricultural settings.

Structure-Activity Relationship (SAR) Studies of Macrocyclic Lactone Derivatives

In medicinal chemistry programs aiming to optimize macrocyclic lactone scaffolds, ivermectin B1a monosaccharide represents a key intermediate and reference point. Comparative studies have already demonstrated that monosaccharide and disaccharide substituents at C-13 confer no major potency advantage or disadvantage [1], a finding that guides the design of new analogs by indicating that modifications at this position may be tolerated without loss of activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ivermectin B1a monosaccharide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.